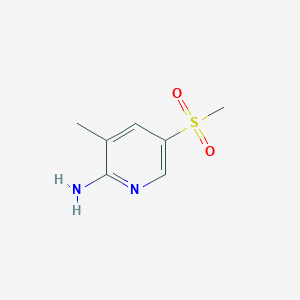

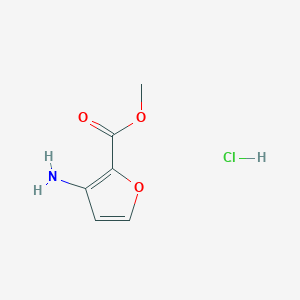

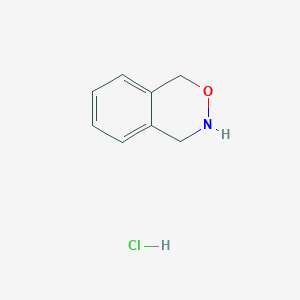

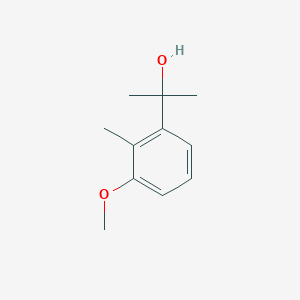

3,4-dihydro-1H-2,3-benzoxazine hydrochloride

Overview

Description

3,4-dihydro-1H-2,3-benzoxazine hydrochloride is a chemical compound with the molecular formula C8H10ClNO. It is a powder with a molecular weight of 171.63 . It is used as a pharmaceutical intermediate . It has been used in the synthesis of a highly sensitive and selective fluorescent chemosensor .

Synthesis Analysis

The synthesis of benzoxazine derivatives has been achieved using conventional methods and solvent-free microwave thermolysis . The solvent-free microwave thermolysis is a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines .Molecular Structure Analysis

The molecular structure of 3,4-dihydro-1H-2,3-benzoxazine has been characterized by single crystal X-ray diffraction and other physicochemical techniques .Physical And Chemical Properties Analysis

3,4-dihydro-1H-2,3-benzoxazine hydrochloride is a powder that has a melting point of 180-182°C . It has a molecular weight of 171.63 .Scientific Research Applications

Antimicrobial Activity

Benzoxazines, including derivatives like “3,4-dihydro-1H-2,3-benzoxazine hydrochloride”, have been found to possess broad biological activities, including antimicrobial properties. They are effective against a range of harmful microorganisms, providing potential use in treating infections and diseases caused by bacteria and fungi .

Anticancer Properties

Research has indicated that benzoxazines may exhibit anticancer activities. This opens up possibilities for these compounds to be used in the development of new chemotherapeutic agents that could target and inhibit the growth of cancer cells .

Anti-HIV Effects

Some benzoxazines have shown promise in inhibiting HIV, suggesting that “3,4-dihydro-1H-2,3-benzoxazine hydrochloride” could potentially be applied in antiretroviral therapy for the treatment and management of HIV/AIDS .

Anticonvulsant Applications

The compound’s structure is conducive to anticonvulsant effects, which could be beneficial in creating new medications for the treatment of epilepsy and other seizure disorders .

Anti-inflammatory Uses

Benzoxazines have been tested for their anti-inflammatory activity, indicating potential applications in developing treatments for inflammatory diseases such as arthritis .

Pesticidal Activity

There is evidence that benzoxazines can be synthesized with pesticidal properties. This suggests that “3,4-dihydro-1H-2,3-benzoxazine hydrochloride” might be used in agricultural settings to protect crops from pests .

Safety and Hazards

The safety information for 3,4-dihydro-1H-2,3-benzoxazine hydrochloride indicates that it should be stored in a cool, dry place and proper ventilation should be ensured . It is incompatible with oxidizing agents . The compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Benzoxazine derivatives have been reported to exhibit a wide spectrum of biological activities . They have been used as intermediates to obtain a series of substituted purine derivatives with notable anti-proliferative activities .

Mode of Action

It also activated caspase-8, which is involved in the extrinsic apoptotic pathway .

Biochemical Pathways

Benzoxazine derivatives have been reported to inhibit cox-1 and cox-2 enzymes , which are involved in the inflammatory response.

Result of Action

Benzoxazine derivatives have been reported to exhibit anti-inflammatory, analgesic, antibacterial, neuroprotective, d2 receptor antagonistic activity, antimycobacterial, antiviral, and antifungal properties .

properties

IUPAC Name |

3,4-dihydro-1H-2,3-benzoxazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-2-4-8-6-10-9-5-7(8)3-1;/h1-4,9H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWFVFYUKLHKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CON1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-1H-2,3-benzoxazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

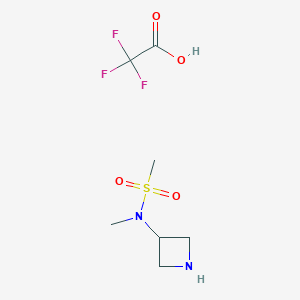

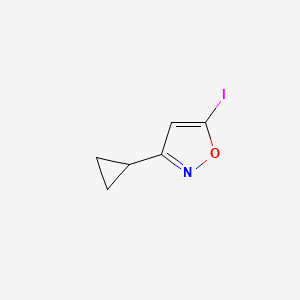

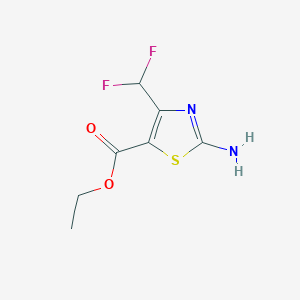

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)

![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1435340.png)

![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)

![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B1435347.png)